![molecular formula C20H20N2O2 B2579788 3,4-dimethyl-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide CAS No. 953178-86-4](/img/structure/B2579788.png)
3,4-dimethyl-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide
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Description
Synthesis Analysis
The synthesis of isoxazole derivatives, such as “3,4-dimethyl-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide”, has been a topic of interest in scientific research . For instance, one synthetic method involves the reaction of N-hydroxyl-4-toluenesulfonamide with α,β-unsaturated carbonyl compounds . Another method involves the reaction of α-azido acrylates and aromatic oximes .
Molecular Structure Analysis
The molecular structure of “3,4-dimethyl-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide” involves a five-membered isoxazole ring . This ring makes dihedral angles with the two benzene rings . The crystal structure is stabilized by intermolecular N-H⋯O hydrogen bonds, which generate [001] chains, and further consolidated by weak C-H⋯O interactions .
Chemical Reactions Analysis
The chemical reactivity of “3,4-dimethyl-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide” and similar compounds has been studied . For example, the reaction of α-azido acrylates and aromatic oximes provides an efficient, straightforward, and metal-free synthesis of 3,4,5-trisubstituted isoxazoles under mild reaction conditions via a 1,3-dipolar cycloaddition .
Scientific Research Applications
Antiviral Activity
Indole derivatives have been explored for their antiviral potential. In the case of our compound, researchers have synthesized related indole derivatives and evaluated their antiviral effects:
- Compounds 2-5 : These 4-alkyl-1-(5-fluoro-3-phenyl-1 H -indole-2-carbonyl)thiosemicarbazide derivatives demonstrated potent antiviral activity against Coxsackie B4 virus, with IC50 values ranging from 0.4 to 2.1 μg/mL .
Anti-HIV Activity
Indole derivatives have also been investigated as potential anti-HIV agents. Although specific studies on our compound are scarce, related indole derivatives have shown promise. For instance, Liu et al. synthesized 2-(5-methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles and tested their in vitro antifungal activities .
Conclusion
properties
IUPAC Name |
3,4-dimethyl-N-[[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-13-4-7-16(8-5-13)19-11-18(22-24-19)12-21-20(23)17-9-6-14(2)15(3)10-17/h4-11H,12H2,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMHIVRGKEBBNAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC(=C(C=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethyl-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide |
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